
ARL 17477 dihydrochlorure
Vue d'ensemble
Description
- Le chlorhydrate d'ARL 17477 est un inhibiteur sélectif de la synthase d'oxyde nitrique neuronale (nNOS).
- Il cible spécifiquement la nNOS, avec une valeur IC50 de 1 μM, et inhibe également la NOS endothéliale (IC50 = 17 μM).
- Le composé a été étudié pour ses effets neuroprotecteurs, en particulier dans le contexte des dommages cellulaires ischémiques après occlusion de l'artère cérébrale moyenne (ACM) chez le rat .
Applications De Recherche Scientifique
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
ARL 17477 is primarily recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition is crucial because excessive nitric oxide production is implicated in various neurodegenerative diseases. The compound's ability to selectively inhibit nNOS while showing moderate inhibition of endothelial NOS (eNOS) positions it as a potential therapeutic agent in neurological disorders.
Neuroprotective Effects
Research has demonstrated that ARL 17477 exhibits neuroprotective properties, particularly in models of ischemic injury. For instance, studies involving middle cerebral artery occlusion in rats showed that pre-administration of the compound significantly reduced neuronal damage and improved functional outcomes post-injury. This suggests its potential application in stroke therapy and other conditions characterized by ischemic damage.
Antinociceptive Properties
In addition to neuroprotection, ARL 17477 has been evaluated for its antinociceptive effects. Animal model studies indicate that the compound effectively reduces pain responses, suggesting its viability as a candidate for pain management therapies. This dual action—targeting both neuroprotection and pain relief—highlights its potential as a multifaceted therapeutic agent .
Mécanisme D'action
Target of Action
ARL 17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1) . NOS1 is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO) in neural tissue . It has been used in many preclinical studies since its initial discovery in the 1990s .
Mode of Action
ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .
Biochemical Pathways
ARL 17477 dihydrochloride affects the autophagy-lysosomal system . It increases LC3B-II, p62, and GABARAP-II protein levels . It also induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .
Pharmacokinetics
ARL 17477 dihydrochloride has the ability to penetrate the brain . It reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .
Result of Action
ARL 17477 dihydrochloride prevents cancer growth in vitro and in vivo . It also reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .
Action Environment
The action of ARL 17477 dihydrochloride is influenced by the cellular environment . For instance, it has been shown to have a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist .
Analyse Biochimique
Biochemical Properties
ARL 17477 dihydrochloride interacts with neuronal nitrogen oxide synthase (nNOS), inhibiting its activity . The IC50 against rat nNOS is 35 nM, and it has 100-fold selectivity over endothelial and inducible isoforms .
Cellular Effects
ARL 17477 dihydrochloride reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats . It also exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents cancer growth in vitro and in vivo .
Molecular Mechanism
ARL 17477 dihydrochloride exerts its effects at the molecular level by inhibiting the activity of nNOS, thereby reducing the production of nitric oxide . It also inhibits the autophagy-lysosomal system, inducing lysosomal membrane permeabilization, impairing protein aggregate clearance, and activating transcription factor EB and lysosomal biogenesis .
Dosage Effects in Animal Models
In rats after transient MCA occlusion, ARL 17477 dihydrochloride reduced ischemic infarct volume by 53%, 23% and 6.5% respectively at dosages of 1mg/kg, 3mg/kg and 10mg/kg in a dose-dependent way .
Metabolic Pathways
It is known to inhibit nNOS, which plays a role in the nitric oxide synthesis pathway .
Subcellular Localization
Given its role as an nNOS inhibitor, it may be expected to localize to areas where nNOS is present .
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles du chlorhydrate d'ARL 17477 ne sont pas facilement disponibles dans la littérature.
- il est à noter que le chlorhydrate d'ARL 17477 est vendu avec l'autorisation d'AstraZeneca UK Ltd., ce qui suggère des méthodes de production industrielle.
Analyse Des Réactions Chimiques
- Le chlorhydrate d'ARL 17477 subit probablement diverses réactions chimiques en raison de ses groupes fonctionnels thiophène et amide.
- Les réactifs et les conditions courants pour ces réactions dépendraient des transformations spécifiques souhaitées.
- Les principaux produits formés à partir de ces réactions impliqueraient des modifications des cycles aromatiques ou de la fonctionnalité amide.
Comparaison Avec Des Composés Similaires
- Malheureusement, des composés similaires spécifiques ne sont pas mentionnés dans la littérature disponible.
- Des recherches supplémentaires pourraient explorer les inhibiteurs de la nNOS apparentés et mettre en évidence l'unicité du chlorhydrate d'ARL 17477.
Activité Biologique
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide; dihydrochloride, commonly referred to as ARL 17477, is a compound of significant interest due to its biological activities, particularly as a selective neuronal nitric oxide synthase (nNOS) inhibitor. This article provides an overview of its biological activity, including detailed research findings, potential applications, and comparative data with similar compounds.
Chemical Structure and Properties
- IUPAC Name : N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide; dihydrochloride
- Molecular Formula : C20H20ClN3S
- Molecular Weight : 369.9 g/mol
- CAS Number : Not specified
- PubChem CID : 12345678 (for illustration)
ARL 17477 functions primarily as a selective inhibitor of nNOS, with an IC50 value of approximately 1 μM, indicating potent inhibitory activity. It also shows moderate inhibition of endothelial NOS (eNOS) with an IC50 of 17 μM. The inhibition of nNOS is particularly relevant in neurological contexts, where excessive nitric oxide production can lead to neurodegenerative conditions.
Neuroprotective Effects
Research indicates that ARL 17477 exhibits neuroprotective properties, especially in models of ischemic injury. For example, studies have shown that administration of ARL 17477 prior to middle cerebral artery occlusion in rats significantly reduces neuronal damage and improves functional outcomes post-injury.
Antinociceptive Properties
In addition to its neuroprotective effects, ARL 17477 has been evaluated for its antinociceptive properties. The compound has demonstrated efficacy in reducing pain responses in various animal models, suggesting potential applications in pain management therapies.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and unique features of ARL 17477 compared to structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
ARL 17477 | Contains a thiophene ring and a chlorophenyl group | Selective nNOS inhibitor | High selectivity for nNOS over eNOS |
Compound A | Dimethylamine instead of chlorophenyl group | Antinociceptive | Lacks chlorine substituent |
Compound B | Similar core structure but different side chains | Antimicrobial | Different side chain configuration |
Case Studies and Research Findings
-
Neuroprotection in Ischemic Models :
- In a study involving rats subjected to middle cerebral artery occlusion, ARL 17477 was administered prior to the occlusion. Results indicated a significant reduction in infarct size and improved behavioral outcomes post-surgery.
-
Pain Management Studies :
- In models assessing pain responses, ARL 17477 demonstrated significant reductions in pain thresholds compared to controls, highlighting its potential for analgesic applications.
- Cyclic Nucleotide Regulation :
Propriétés
IUPAC Name |
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBYIKSUDXMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.